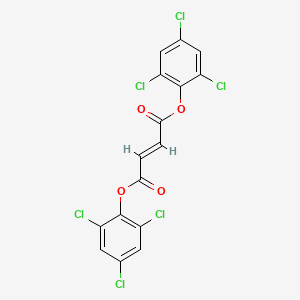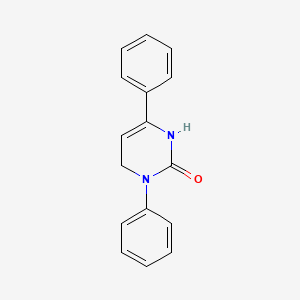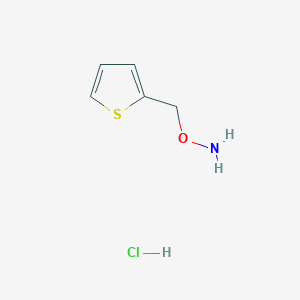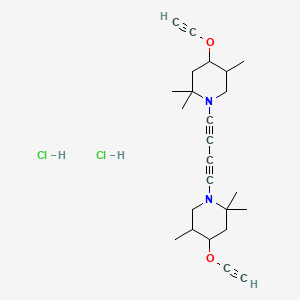
Piperidine, 1,1'-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimetyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is a complex organic compound with a unique structure that includes piperidine rings and ethynyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves multiple steps. The process typically starts with the preparation of the piperidine rings, followed by the introduction of the ethynyloxy groups and the formation of the butadiyne linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: This compound has a similar butadiyne linkage but lacks the piperidine rings and ethynyloxy groups.
1,4-Diphenyl-1,3-butadiene: This compound also features a butadiyne linkage but differs in its overall structure and functional groups.
Uniqueness
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is unique due to its combination of piperidine rings, ethynyloxy groups, and butadiyne linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
37636-20-7 |
|---|---|
Molecular Formula |
C24H34Cl2N2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-ethynoxy-1-[4-(4-ethynoxy-2,2,5-trimethylpiperidin-1-yl)buta-1,3-diynyl]-2,2,5-trimethylpiperidine;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-9-27-21-15-23(5,6)25(17-19(21)3)13-11-12-14-26-18-20(4)22(28-10-2)16-24(26,7)8;;/h1-2,19-22H,15-18H2,3-8H3;2*1H |
InChI Key |
QADGMISMPFGCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CC1OC#C)(C)C)C#CC#CN2CC(C(CC2(C)C)OC#C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


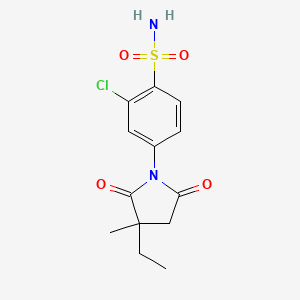

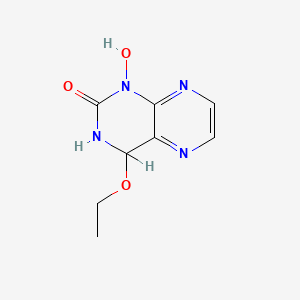

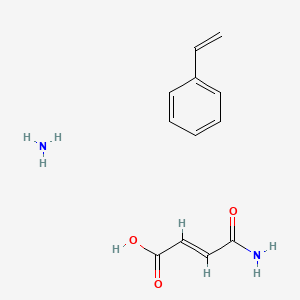


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
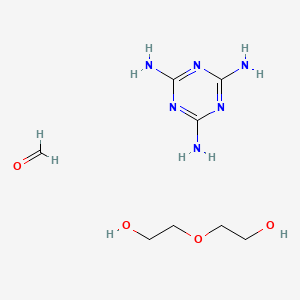
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

